molecular formula C10H8O2 B11758289 2-Ethynyl-5-methoxybenzaldehyde

2-Ethynyl-5-methoxybenzaldehyde

Cat. No.: B11758289
M. Wt: 160.17 g/mol
InChI Key: FPJNILPFIYYEEB-UHFFFAOYSA-N
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Description

2-Ethynyl-5-methoxybenzaldehyde is an organic compound with the molecular formula C10H8O2. It is characterized by the presence of an ethynyl group (-C≡CH) and a methoxy group (-OCH3) attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynyl-5-methoxybenzaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with 5-methoxybenzaldehyde.

    Ethynylation: The ethynyl group is introduced through a reaction with an appropriate ethynylating agent, such as ethynyl magnesium bromide, under controlled conditions.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like tetrahydrofuran (THF) are commonly used.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 2-Ethynyl-5-methoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The ethynyl group can participate in substitution reactions, such as nucleophilic addition.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO) or chromium trioxide (CrO) are used under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) are used under anhydrous conditions.

    Substitution: Catalysts like palladium on carbon (Pd/C) are used in hydrogenation reactions.

Major Products:

    Oxidation: 2-Ethynyl-5-methoxybenzoic acid.

    Reduction: 2-Ethynyl-5-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Ethynyl-5-methoxybenzaldehyde has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 2-Ethynyl-5-methoxybenzaldehyde is unique due to the presence of both ethynyl and methoxy groups, which confer distinct reactivity and enable its use in selective chemical modifications and bioconjugation reactions .

Properties

Molecular Formula

C10H8O2

Molecular Weight

160.17 g/mol

IUPAC Name

2-ethynyl-5-methoxybenzaldehyde

InChI

InChI=1S/C10H8O2/c1-3-8-4-5-10(12-2)6-9(8)7-11/h1,4-7H,2H3

InChI Key

FPJNILPFIYYEEB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C#C)C=O

Origin of Product

United States

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